N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
Description
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide (CAS: 1599440-33-1) is a complex heterocyclic compound with the molecular formula C₂₆H₂₄FN₃O₆ . It is characterized by a hexacyclic backbone containing oxygen and nitrogen atoms, a fluorine substituent at position 18, and a 2-hydroxyacetamide side chain. The compound is synthesized as an Active Pharmaceutical Ingredient (API) with ≥99% purity and is marketed in liquid or powder form for therapeutic applications .
Properties
Molecular Formula |
C26H24FN3O6 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1 |
InChI Key |
PLXLYXLUCNZSAA-KKFPZRRJSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.
Industrial Production Methods
Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dxd undergoes various chemical reactions, including:
Oxidation: Dxd can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Dxd, altering its activity.
Substitution: Dxd can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Dxd has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing significant efficacy in treating HER2-positive cancers
Industry: Used in the development of new ADCs and other therapeutic agents for cancer treatment
Mechanism of Action
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .
Comparison with Similar Compounds
Exatecan Mesylate (CAS: 169869-90-3)
Structural and Functional Similarities :
- Core Backbone: Both compounds share a hexacyclic framework with fused aromatic and heterocyclic rings, including pyridine and quinoline derivatives .
- Fluorine Substitution: The fluorine atom at position 18 in the target compound mirrors the fluorinated aromatic system in Exatecan, a known topoisomerase I inhibitor used in cancer therapy .
- Hydroxy and Ethyl Groups : Both feature hydroxy and ethyl substituents critical for binding to enzyme active sites.
Key Differences :
| Parameter | Target Compound | Exatecan Mesylate |
|---|---|---|
| Molecular Formula | C₂₆H₂₄FN₃O₆ | C₂₅H₂₆FN₃O₇S |
| Side Chain | 2-Hydroxyacetamide | Methanesulfonate salt |
| Molecular Weight | 493.49 g/mol | 531.56 g/mol |
| Therapeutic Target | Presumed topoisomerase inhibition* | Clinically validated topoisomerase I inhibitor |
*Inferred from structural analogy .
The methanesulfonate group in Exatecan enhances solubility, whereas the 2-hydroxyacetamide in the target compound may improve metabolic stability .
Acetamide Derivatives ()
Compounds such as N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide share the acetamide functional group, which is critical for hydrogen bonding with biological targets . However, their simpler aliphatic backbones lack the fluorinated heterocyclic system of the target compound, likely reducing their DNA-binding efficacy.
Cluster Compounds ()
For example, fluorinated heterocycles in the target compound may mimic the electron-withdrawing effects of sulfonate groups in other APIs, enhancing interactions with positively charged enzyme residues .
Research Findings and Pharmacological Implications
- Fluorine’s Role : The 18-fluoro substituent in the target compound likely enhances lipophilicity and membrane permeability , similar to fluorinated anticancer drugs like 5-fluorouracil .
- Hydroxyacetamide vs. Methanesulfonate : The 2-hydroxyacetamide side chain may reduce renal toxicity compared to sulfonate salts, a common issue in chemotherapeutics .
- Synthetic Challenges: The hexacyclic structure requires advanced techniques like SHELX-based crystallography for structural validation, as noted in small-molecule refinement methodologies .
Biological Activity
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide, commonly referred to as Deruxtecan (CAS No. 1599440-33-1), is a novel compound that has garnered significant attention in the field of cancer therapeutics. This article focuses on its biological activity, particularly its mechanism of action as a topoisomerase I inhibitor and its application in antibody-drug conjugates (ADCs).
Molecular Structure and Composition:
- Molecular Formula: CHF NO
- Molecular Weight: 493.491 g/mol
- CAS Number: 1599440-33-1
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 493.491 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 15 |
| Rotatable Bond Count | 22 |
| Topological Polar Surface Area | 301 |
Deruxtecan operates primarily as a topoisomerase I inhibitor , disrupting the DNA replication process in cancer cells. By stabilizing the topoisomerase I-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis in rapidly dividing cells.
Clinical Relevance
Deruxtecan has been incorporated into ADCs, notably Trastuzumab deruxtecan (DS-8201a), which targets HER2-positive cancers. This conjugate has shown promising results in clinical trials, significantly suppressing tumor growth in preclinical models.
Antitumor Efficacy
Recent studies have highlighted Deruxtecan's efficacy against various cancer types:
- Breast Cancer : In HER2-positive breast cancer models, DS-8201a demonstrated superior antitumor activity compared to traditional chemotherapies.
- Gastroesophageal Cancer : Clinical trials have indicated that patients with HER2-expressing gastroesophageal adenocarcinoma exhibit significant responses to treatment with DS-8201a.
Case Study 1: HER2-positive Breast Cancer
A clinical trial involving patients with previously treated HER2-positive breast cancer showed a response rate of approximately 60%, with many patients achieving partial or complete responses.
Case Study 2: Gastroesophageal Adenocarcinoma
In a cohort of patients with advanced gastroesophageal cancer expressing HER2, administration of DS-8201a resulted in a notable reduction in tumor size and improved patient survival rates.
Safety Profile
The safety profile of Deruxtecan is critical for its therapeutic application. Common adverse effects reported include:
- Nausea
- Fatigue
- Hematologic toxicities (e.g., neutropenia)
Monitoring and managing these side effects is essential for optimizing patient outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
